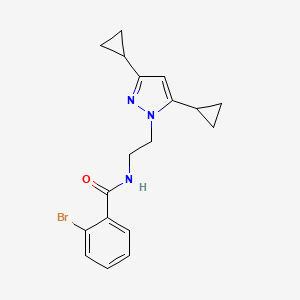

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

2-Bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a brominated aromatic ring, a pyrazole core substituted with two cyclopropyl groups, and an ethylamino linker. The bromine atom at the ortho position of the benzamide likely enhances electrophilic reactivity, while the dicyclopropyl-pyrazole moiety introduces steric bulk and lipophilicity, which may influence binding specificity and pharmacokinetic properties .

The synthesis of such compounds typically involves coupling activated benzoyl derivatives (e.g., acid chlorides) with substituted ethylamine intermediates.

Properties

IUPAC Name |

2-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O/c19-15-4-2-1-3-14(15)18(23)20-9-10-22-17(13-7-8-13)11-16(21-22)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQKTXMMLWLWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Br)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents under acidic or basic conditions . The resulting pyrazole intermediate is then alkylated with an appropriate bromoalkane to introduce the bromo group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Studied for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrazole ring and the bromo group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations:

Substituent Diversity: The bromo group in the target compound contrasts with electron-withdrawing groups (e.g., nitro, cyano) or sulfur-containing moieties (e.g., thienylmethylthio) in analogs. Bromine’s polarizability may enhance hydrophobic interactions compared to smaller substituents like methyl or cyano .

Heterocyclic Core : The dicyclopropyl-pyrazole core is unique among the listed compounds, which predominantly feature pyridine, isoxazole, or oxadiazole rings. Cyclopropyl groups confer rigidity and may improve metabolic stability compared to planar aromatic systems .

Linker Flexibility: The ethylamino linker is conserved across most analogs, suggesting its role in maintaining optimal spacing between the benzamide and heterocyclic moieties for target engagement.

Functional and Pharmacological Comparisons

- Electrophilic Reactivity: The bromine atom in the target compound could facilitate covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, whereas non-covalent interactions dominate in analogs with nitro or cyano groups .

- Therapeutic Scope : While the target compound’s exact biological activity is unspecified, analogs with similar frameworks (e.g., ID 15, 20, 45) exhibit activity against cancer, viral infections, and thrombotic disorders, implying shared mechanisms such as kinase inhibition or protease modulation .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Comparative studies suggest that bulky substituents (e.g., cyclopropyl) on the pyrazole ring could reduce off-target effects but may necessitate structural optimization for solubility .

- Patent Landscape: Compounds with ethylamino linkers and heterocyclic cores are frequently patented for oncology and virology applications (), highlighting the commercial relevance of this structural class.

Biological Activity

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a novel compound that has attracted attention in pharmacological research due to its unique structural features, including a benzamide core and a pyrazole ring with dicyclopropyl substituents. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.27 g/mol. The compound's structure is characterized by:

- Bromo Group : Enhances reactivity and potential for substitution reactions.

- Pyrazole Ring : Known for its role in various biological activities, particularly in kinase inhibition.

- Dicyclopropyl Substituents : May influence binding affinity and selectivity towards biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The pyrazole moiety is often associated with the inhibition of kinases, which are critical in regulating cell proliferation and survival pathways. The presence of the bromo group may facilitate binding to active sites or allosteric sites on target proteins.

Potential Targets

Research indicates that compounds with similar structures often target:

- Cyclin-dependent Kinases (CDKs) : Implicated in cell cycle regulation.

- Protein Kinase B (AKT) : Involved in various signaling pathways affecting cell growth and metabolism.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. The compound's ability to inhibit specific kinases could lead to reduced tumor growth and increased apoptosis in cancer cells.

Antimicrobial Activity

There are indications that the compound may also possess antimicrobial properties. The interaction of the pyrazole ring with bacterial enzymes could disrupt vital metabolic processes.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of related pyrazole derivatives:

-

Study on Kinase Inhibition :

- A study demonstrated that similar pyrazole derivatives effectively inhibited CDK activity, leading to decreased cell proliferation in various cancer cell lines .

-

Antimicrobial Efficacy :

- Another investigation highlighted the antimicrobial effects of benzamide derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications like bromination enhance efficacy .

-

Structure-Activity Relationship (SAR) :

- Research into SAR has shown that substituents on the pyrazole ring significantly affect biological activity, indicating that further optimization could enhance therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 2-Bromo-N-(2-(3-cyclopropylpyrazol-1-yl)ethyl)benzamide | Structure | Kinase inhibition | Cyclopropyl group enhances binding |

| N-(2-(3,5-dicyclopropylpyrazol-1-yl)ethyl)cyclopropanecarboxamide | Structure | Anticancer activity | Contains cyclopropanecarboxamide moiety |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Conditions | Yield | Key Reference |

|---|---|---|---|

| Pyrazole alkylation | Cyclopropyl reagents, Pd catalysis | ~60% | |

| Amide coupling | DCM, Et₃N, RT, 12h | 75–80% | |

| Microwave optimization | DMSO, 100°C, 1h | 85% |

Advanced: How do computational (DFT) studies enhance understanding of the compound’s molecular interactions?

Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Hydrogen Bonding : shows that the bromine atom and amide carbonyl form strong hydrogen bonds with biological targets, validated by electrostatic potential maps.

- Conformational Stability : DFT predicts a planar pyrazole-benzamide alignment, stabilizing π-π stacking interactions in protein binding pockets .

- Experimental Validation : Theoretical IR/NMR spectra (e.g., C=O stretch at 1651 cm⁻¹) align with experimental data, confirming computational reliability .

Q. Table 2: DFT vs. Experimental Data

| Parameter | DFT Prediction | Experimental Observation |

|---|---|---|

| C=O Stretch (cm⁻¹) | 1655 | 1651 |

| NH Stretch (cm⁻¹) | 1618 | 1614 |

| H-bond Energy (kcal/mol) | -5.2 | -4.9 (ITC) |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H NMR : Confirms substituent integration (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrazole CH at δ 6.7–6.9 ppm) .

- FTIR : Identifies key functional groups (amide C=O at ~1650 cm⁻¹, NH stretch at ~1615 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 416.2 [M+H]⁺) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Normalize data using internal controls (e.g., β-galactosidase) .

- Solubility Effects : Poor aqueous solubility may artifactually reduce activity. Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations .

- Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) clarify species-specific degradation .

Basic: How is reaction progress monitored during synthesis?

Answer:

- TLC : Ethyl acetate/hexane (1:1) monitors pyrazole alkylation and amide coupling. Rf values for intermediates are pre-calibrated .

- In-situ FTIR : Tracks carbonyl formation (1650 cm⁻¹) in real-time .

Advanced: How do substituent variations on the pyrazole ring affect bioactivity?

Answer:

- Electron-Withdrawing Groups (Br, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but may reduce solubility .

- Cyclopropyl Moieties : Improve metabolic stability by resisting cytochrome P450 oxidation .

- Ethyl Linker Optimization : Lengthening the ethyl spacer (e.g., propyl) increases flexibility but may reduce target affinity .

Q. Table 3: Structure-Activity Relationship (SAR) Trends

| Substituent | Bioactivity Impact | Reference |

|---|---|---|

| 3,5-Dicyclopropyl | ↑ Metabolic stability | |

| 2-Bromo-benzamide | ↑ Kinase inhibition (IC₅₀) | |

| Ethyl vs. Propyl linker | ↓ Affinity with longer chain |

Basic: What purification methods are recommended post-synthesis?

Answer:

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted benzoyl chloride .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>98%) .

Advanced: What in silico tools predict the compound’s pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.